ケイ酸バリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is characterized by its white orthorhombic crystal structure and has a melting point of approximately 1420°C . This compound is primarily used in various industrial applications due to its unique chemical properties.

科学的研究の応用

Barium silicate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various silicon-based compounds.

Biology: Studied for its role in biomineralization processes in marine organisms.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

作用機序

Target of Action

Barium silicate primarily targets the structural components of various materials, particularly in the glass industry . It plays a crucial role in the nucleation process, where a silica-rich core is dominant .

Mode of Action

Barium silicate interacts with its targets through a process known as nucleation. Nucleation is generally viewed as a structural fluctuation that passes a critical size to eventually become a stable emerging new phase . The interaction of barium silicate results in changes in cluster composition and competing pathways to the new phase .

Biochemical Pathways

The biochemical pathways affected by barium silicate primarily involve the thermodynamic and kinetic contributions to the nucleation landscape in barium silicate glasses . Both experimental and computer modeling studies have been used to understand the cluster composition and pathways .

Pharmacokinetics

In silico physicochemical and pharmacokinetics analyses have been done on compounds synthesized using barium silicate nanoparticles .

Result of Action

The result of barium silicate’s action is the formation of unique crystal architectures with morphologies and textures resembling those typically displayed by biogenic minerals . These so-called biomorphs are composed of uniform elongated carbonate nanoparticles that are arranged according to a specific order over mesoscopic scales .

Action Environment

Environmental factors can influence the action, efficacy, and stability of barium silicate. For instance, the presence of silica affects the carbonate crystallization process from the very beginning, eventually arresting growth on the nanoscale by cementation of BaCO3 particles within a siliceous matrix . Additionally, the presence of barium in the environment can lead to potential human exposure .

準備方法

Synthetic Routes and Reaction Conditions: Barium silicate can be synthesized through the reaction of barium hydroxide with silicic acid. The reaction typically involves mixing aqueous solutions of barium hydroxide and silicic acid under controlled conditions to precipitate the barium salt.

Industrial Production Methods: In industrial settings, silicic acid, barium salt is often produced by treating sodium silicate with barium chloride. The reaction results in the formation of barium silicate and sodium chloride as a byproduct. The process involves:

- Dissolving sodium silicate in water.

- Adding barium chloride solution to the sodium silicate solution.

- Filtering and washing the precipitated barium silicate.

- Drying the final product .

化学反応の分析

Types of Reactions: Barium silicate undergoes various chemical reactions, including:

Oxidation and Reduction: While silicic acid itself is not typically involved in redox reactions, its derivatives can participate in such reactions.

Substitution Reactions: Barium silicate can undergo substitution reactions where the barium ion is replaced by other metal ions under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents can be used to oxidize derivatives of silicic acid.

Reducing Agents: Reducing agents can be employed to reduce certain forms of silicic acid derivatives.

Substitution Reagents: Metal salts such as sodium chloride can be used in substitution reactions.

Major Products Formed:

類似化合物との比較

Orthosilicic Acid (H4SiO4): A simpler form of silicic acid that is more soluble in water.

Metasilicic Acid (H2SiO3): Another form of silicic acid with a different structural arrangement.

Pyrosilicic Acid (H6Si2O7): A more complex form of silicic acid with multiple silicon atoms.

Uniqueness: Barium silicate is unique due to its combination of barium and silicon, which imparts specific properties such as high thermal stability and unique reactivity. This makes it particularly valuable in industrial applications where these properties are essential .

特性

CAS番号 |

13255-26-0 |

|---|---|

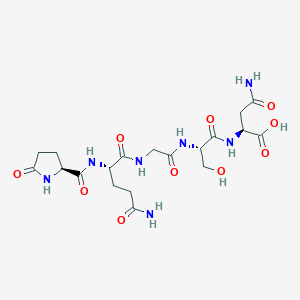

分子式 |

BaH2O3Si |

分子量 |

215.43 g/mol |

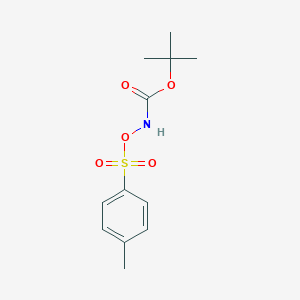

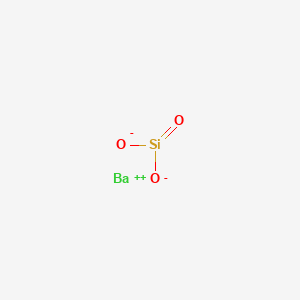

IUPAC名 |

barium(2+);dioxido(oxo)silane |

InChI |

InChI=1S/Ba.H2O3Si/c;1-4(2)3/h;1-2H |

InChIキー |

DLBYQWMKKHDDRH-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[Ba+2] |

正規SMILES |

O[Si](=O)O.[Ba] |

Key on ui other cas no. |

13255-26-0 12650-28-1 |

ピクトグラム |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

同義語 |

BaSiO3, Silicic acid barium salt |

製品の起源 |

United States |

Q1: What is the molecular formula of barium silicate?

A1: The molecular formula of barium silicate can vary depending on the stoichiometry. Common forms include dibarium silicate (Ba2SiO4) and barium metasilicate (BaSiO3).

Q2: What are the spectroscopic characteristics of barium silicate?

A2: [] Raman spectroscopy and 29Si MAS NMR are valuable tools to characterize barium silicates. The mean Qn mode frequencies (νQn ± 1σ) in Raman spectra are at 828 (±14) cm-1 for Q0, 905 (±22) cm-1 for Q1, 994 (±26) cm-1 for Q2, and 1068 (±18) cm-1 for Q3 units. [] These values can differ for hetero-connected phases compared to homo-connected ones.

Q3: What are the applications of barium silicate in material science?

A3: Barium silicate finds applications in various fields, including:

- Additive manufacturing: As a filler in resin nanoceramics (RNCs) for improved mechanical properties like compressive strength and fracture toughness. [, ]

- High-temperature applications: Barium silicate glasses exhibit high-temperature stability and are used as sealants in solid oxide fuel cells (SOFCs). [, , ]

- Optical applications: Barium silicate glasses doped with rare-earth ions like Eu3+ are used in optical amplifiers and fiber lasers. []

- Electronics: Thin films of barium silicate serve as diffusion barrier layers in electronic devices, particularly in the fabrication of superconducting YBaCuO thin films on silicon substrates. []

Q4: How does the barium/silicon ratio influence the properties of barium silicate ceramics?

A4: The Ba/Si ratio significantly affects the dielectric properties, particularly the temperature coefficient of resonant frequency (τf). Increasing structural complexity tends to shift τf from negative to positive values. [] This allows for tailoring the dielectric properties for specific applications.

Q5: How does barium silicate interact with silicon substrates at high temperatures?

A5: At high temperatures, barium silicate reacts with silicon substrates to form Ba2SiO4 layers. [] This reaction is crucial in determining the diffusion barrier capabilities of barium silicate thin films used in electronic devices.

Q6: How does the addition of barium silicate affect the properties of 3Y-TZP ceramics?

A6: Adding barium silicate glass to 3-mol%-yttria-stabilized zirconia (3Y-TZP) significantly reduces flow stress at high temperatures (1300-1500 °C), enhancing superplasticity. This effect is attributed to the intergranular amorphous phases formed by barium silicate. []

Q7: What is the role of barium silicate in fresnoite glass-ceramics?

A7: In fresnoite (Ba2TiSi2O8) glass-ceramics, barium silicate phases like BaSi2O5 and BaSiO3 can form alongside the main fresnoite phase. These phases exhibit distinct cathodoluminescence properties compared to fresnoite. []

Q8: How does CMAS (calcium-magnesium-aluminosilicate) affect barium silicate at high temperatures?

A8: At high temperatures (1300°C), molten CMAS readily infiltrates barium silicate materials, reacting to form a columnar apatite phase, Ca2Er8(SiO4)6O2. [] This interaction highlights the susceptibility of barium silicate to corrosion by molten silicates at elevated temperatures.

Q9: What methods are used to synthesize barium silicate glasses?

A9: Barium silicate glasses can be prepared by various methods, including:

- Sol-gel process: A versatile route offering better control over composition and homogeneity, even at lower processing temperatures. []

Q10: How does milling affect the sintering and foaming behavior of barium silicate glass powders?

A10: Milling significantly impacts the sintering and foaming of barium silicate glass powders. Prolonged milling, regardless of the milling atmosphere (Ar, N2, air, CO2), leads to increased foaming during sintering. This is attributed to the trapping of carbonaceous species on the powder surface. [, ] Milling in water or HCl can minimize foaming.

Q11: Can red mud be used as a source for synthesizing barium silicates?

A11: Yes, a process utilizing BaO-Na2CO3 sintering can recover valuable elements like aluminum and sodium from red mud. This process involves the formation of insoluble di-barium silicate (Ba2SiO4) or sodium barium silicate (Na2BaSiO4), depending on the Ba/Si ratio. []

Q12: How does radiation affect the structure of barium silicate glasses?

A12: Gamma radiation induces defects in barium silicate glasses, leading to the formation of color centers. The intensity and position of absorption bands associated with these defects are influenced by the BaO content. [] Studying these changes provides insight into radiation-induced structural modifications in the glass.

Q13: How is molecular dynamics modeling used to study barium silicate glasses?

A13: Molecular dynamics simulations provide valuable insights into the atomic structure of barium silicate glasses. These simulations help analyze short-range order (coordination numbers, bond lengths), medium-range order (network connectivity), and long-range order (phase separation) within the glass structure. []

Q14: What is the role of barium silicate in dentistry?

A14: Barium silicate, particularly when hybridized with hydroxyapatite, shows promise as a filler material in dental composites. It enhances mechanical properties, but its effect on abrasion resistance needs further investigation. []

Q15: How can barium silicate be used for insect trapping?

A15: Lead-excited barium silicate powders exhibit strong ultraviolet (UV) fluorescence. These powders are used in light sources designed for selectively attracting and trapping insects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。